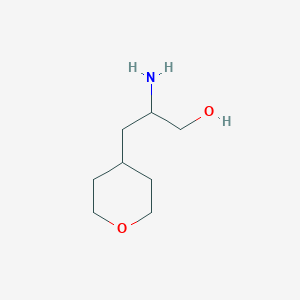

2-Amino-3-(oxan-4-yl)propan-1-ol

Overview

Description

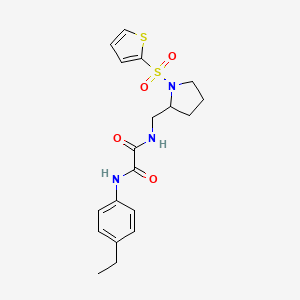

“2-Amino-3-(oxan-4-yl)propan-1-ol” is a compound with the CAS Number: 1342501-16-9 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 2-amino-3-tetrahydro-2H-pyran-4-yl-1-propanol . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for “2-Amino-3-(oxan-4-yl)propan-1-ol” is 1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “2-Amino-3-(oxan-4-yl)propan-1-ol” has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Scientific Research Applications

Alzheimer's Disease Research

- Amyloid-β Targeting : 3-Amino-1-propanesulfonic acid (3APS), a related compound, was studied for its ability to bind amyloid β (Aβ), a protein involved in Alzheimer's disease. A Phase II study showed that 3APS could cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease without significant impact on vital signs or psychometric scores, suggesting its potential as a disease-modifying treatment (Aisen et al., 2006).

Cancer Therapy

- Fluoropyrimidine Anticancer Drug : S-1, a novel oral anticancer drug composed of tegafur, gimestat, and otastat potassium, showed effectiveness in advanced gastric cancer patients in a phase II clinical trial. It highlights the biochemical modulation of 5-fluorouracil, improving tumor-selective toxicity and demonstrating a 49% response rate with manageable side effects (Sakata et al., 1998).

Blood Product Requirement Reduction in Surgery

- Orthotopic Liver Transplantation (OLT) : The use of tranexamic acid showed a significant reduction in total packed red blood cell usage during OLT compared to ε-aminocaproic acid or placebo. This finding indicates the effectiveness of tranexamic acid in reducing blood product requirements in such surgeries (Dalmau et al., 2000).

Infection Treatment

- Rhinovirus Infection : Enviroxime, showing high in vitro activity against rhinoviruses, reduced symptoms of rhinovirus infection and virus titre in nasal wash specimens in a clinical trial, indicating its potential as an antirhinovirus agent (Phillpotts et al., 1981).

Schizophrenia

- D-Amino Acid Oxidase (DAO) in Schizophrenia : Increased DAO activity and expression were observed in the cerebellum in schizophrenia but not in bipolar disorder, suggesting a potential role of DAO in the disorder's pathophysiology by influencing D-serine metabolism and NMDA receptor function (Burnet et al., 2008).

Safety and Hazards

The safety information for “2-Amino-3-(oxan-4-yl)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

2-amino-3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWJWGLIQFODIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(oxan-4-yl)propan-1-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2714817.png)

![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)

![5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2714826.png)